Comparative Binding Affinity (Ki) of LAS38096 vs. Preclinical A2B Antagonist Candidates
LAS38096 exhibits an A2B receptor binding affinity (Ki = 17 nM) that is numerically superior (lower Ki indicates higher affinity) to CVT-6883 (Ki = 22 nM) and comparable to several other advanced A2B antagonists evaluated in parallel [1][2]. While compounds such as OSIP339391 (Ki = 0.5 nM) and MRE-2029-F20 (Ki = 5.5 nM) demonstrate higher absolute affinity, LAS38096 achieves a favorable balance between affinity and selectivity (see separate evidence item) [2]. This positioning makes LAS38096 a well-validated tool for studies where moderate-high affinity combined with robust selectivity is required.
| Evidence Dimension | A2B Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | CVT-6883: 22 nM; MRE-2029-F20: 5.5 nM; OSIP339391: 0.5 nM; PSB601: 3.6 nM |
| Quantified Difference | LAS38096 exhibits 1.3-fold higher affinity than CVT-6883; 3.1-fold lower affinity than MRE-2029-F20; 34-fold lower affinity than OSIP339391 |
| Conditions | Radioligand binding assays using human recombinant A2B receptors expressed in mammalian cell lines [1][2] |
Why This Matters
Affinity differences of this magnitude can translate into divergent occupancy times and functional inhibition profiles at physiologically relevant adenosine concentrations, directly influencing dose selection and experimental interpretation.
- [1] Vidal B, Nueda A, Esteve C, Domenech T, Benito S, Reinoso RF, et al. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. J Med Chem. 2007;50(11):2732-6. View Source
- [2] Ortore G, Martinelli A. A2B Receptor Ligands: Past, Present and Future Trends. Curr Top Med Chem. 2010;10(9):923-40. View Source
